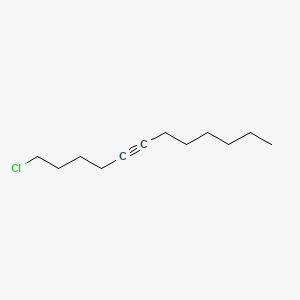

5-Dodecyne, 1-chloro-

Description

Structural Classification and Nomenclature within Long-Chain Alkynes and Chlorinated Hydrocarbons

From a structural standpoint, 5-Dodecyne (B11389), 1-chloro- can be classified in two primary ways. Firstly, as a long-chain internal alkyne. The dodecyne portion of its name indicates a twelve-carbon backbone, with the "5-yne" specifying the location of the carbon-carbon triple bond between the fifth and sixth carbon atoms. Unlike terminal alkynes, where the triple bond is at the end of the carbon chain, the internal nature of the alkyne in this molecule influences its reactivity and physical properties.

Secondly, it is classified as a primary chlorinated hydrocarbon. The "1-chloro" prefix denotes the presence of a chlorine atom on the first carbon of the twelve-carbon chain. As the chlorine is attached to a carbon atom that is bonded to only one other carbon atom, it is a primary alkyl halide. This structural feature is a key determinant of its reactivity, particularly in substitution reactions.

The systematic nomenclature for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 1-chloro-5-dodecyne . This name precisely communicates the identity and location of all functional groups within the molecule. In some databases, it may also be referred to as 12-chloro-5-dodecyne, which is an alternative but less common naming convention. nih.gov

To provide a clearer picture of its characteristics, the following table outlines some of its key computed properties:

| Property | Value |

| Molecular Formula | C₁₂H₂₁Cl |

| Molecular Weight | 200.75 g/mol nih.gov |

| IUPAC Name | 1-chloro-5-dodecyne |

| CAS Number | 42513-36-0 nih.gov |

| XLogP3-AA (Computed) | 5.2 |

Note: The properties listed are computed values and may differ slightly from experimental data.

Emerging Significance as a Key Synthetic Intermediate in Modern Chemical Synthesis

The true value of 5-Dodecyne, 1-chloro- in contemporary organic chemistry lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows for a wide array of chemical transformations, making it a valuable building block for the construction of more complex molecules, including natural products and their analogues.

The chloro group at the 1-position serves as a reactive handle for nucleophilic substitution reactions. This allows for the introduction of a variety of other functional groups, such as azides, cyanides, and alkoxides, at this position. The internal alkyne, on the other hand, can participate in a range of reactions characteristic of carbon-carbon triple bonds. These include, but are not limited to, hydrogenation to form alkenes or alkanes, hydration to form ketones, and various coupling reactions.

The strategic placement of the chloro and alkyne functionalities allows for sequential or one-pot reactions, providing an efficient pathway to multifunctional compounds. For instance, the chloro group can be displaced by a nucleophile, followed by a reaction at the alkyne, or vice versa. This controlled reactivity is a cornerstone of modern synthetic strategy.

Recent research has highlighted the utility of similar haloalkynes in the synthesis of insect pheromones and other biologically active molecules. mdpi.comrsc.org While specific and extensive research on 5-Dodecyne, 1-chloro- is still emerging, the principles established with related compounds strongly suggest its potential in these areas. The long carbon chain is a common feature in many natural products, particularly those with roles in chemical communication.

Structure

3D Structure

Properties

CAS No. |

35087-20-8 |

|---|---|

Molecular Formula |

C12H21Cl |

Molecular Weight |

200.75 g/mol |

IUPAC Name |

1-chlorododec-5-yne |

InChI |

InChI=1S/C12H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-6,9-12H2,1H3 |

InChI Key |

SSMXADXDVIARFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CCCCCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Dodecyne, 1 Chloro

Direct Synthetic Routes to 5-Dodecyne (B11389), 1-chloro-

Direct synthetic routes to 5-Dodecyne, 1-chloro- encompass methods that aim to construct the molecule in a minimal number of steps, either through the strategic halogenation of a pre-existing dodecyne framework or by converging pre-selected molecular fragments.

Exploration of Halogenation Strategies on Dodecyne Derivatives

The direct halogenation of a dodecyne derivative, such as 5-dodecyne, to selectively yield 5-Dodecyne, 1-chloro- presents significant chemical challenges. The free radical halogenation of alkanes is a known method for introducing halogen atoms, but it often lacks selectivity. wikipedia.org When alkanes that are larger than ethane (B1197151) undergo halogenation, a mixture of isomeric products is typically formed. libretexts.org

In the case of a long-chain alkane, chlorination is generally not highly selective. quora.com For a molecule like 5-dodecyne, there are multiple C-H bonds, and the reactivity of these bonds towards radical chlorination is not uniform. Generally, the reactivity of C-H bonds follows the order of tertiary > secondary > primary. libretexts.org This inherent reactivity trend makes the selective chlorination of the terminal primary carbon in the presence of numerous secondary carbons a difficult task. For instance, the light-induced gas phase chlorination of propane (B168953) at 25°C results in a mixture of 45% 1-chloropropane (B146392) and 55% 2-chloropropane. libretexts.org This demonstrates the competitive nature of chlorination at primary and secondary positions.

Furthermore, the presence of the alkyne functional group introduces another layer of complexity. The triple bond is susceptible to addition reactions with halogens, which would lead to undesired byproducts. Therefore, direct halogenation of 5-dodecyne is not considered a viable or efficient method for the specific synthesis of 5-Dodecyne, 1-chloro-.

Convergent Synthesis from Appropriate Precursor Molecules

A more strategic and efficient approach to complex molecules is often found in convergent synthesis. This methodology involves the independent synthesis of different fragments of the target molecule, which are then joined together in the final steps of the synthesis.

For the synthesis of 5-Dodecyne, 1-chloro-, a plausible convergent strategy would involve the coupling of a terminal alkyne with a haloalkane. The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org While traditionally used for sp2-hybridized carbons, variations of the Sonogashira reaction have been developed for the coupling of alkyl halides. researchgate.net

A potential convergent synthesis for 5-Dodecyne, 1-chloro- could be designed as follows:

Fragment A: A terminal alkyne, for example, 1-heptyne (B1330384).

Fragment B: A chloroalkane, such as 1,5-dichloropentane (B10660) or a related derivative where one chlorine is selectively replaced by the alkyne. A more direct precursor would be 1-chloro-5-iodopentane (B1345565) to ensure selective coupling at the more reactive C-I bond.

The coupling of these two fragments would be achieved using a palladium catalyst, a copper(I) salt, and a suitable base, as is characteristic of the Sonogashira reaction. youtube.com The copper salt enhances the acidity of the terminal alkyne, allowing for deprotonation by the base to form a copper acetylide, which then participates in the catalytic cycle with the palladium complex. youtube.com

Functional Group Interconversions Leading to 5-Dodecyne, 1-chloro-

Functional group interconversions represent a class of reactions where one functional group is transformed into another. This approach is fundamental in organic synthesis, allowing for the strategic manipulation of molecules to achieve a desired target structure.

Terminal Alkyne Functionalization Approaches

A highly effective strategy for the synthesis of 5-Dodecyne, 1-chloro- involves the conversion of a terminal functional group on a pre-formed dodecyne backbone. A common and reliable method is the conversion of a primary alcohol to a chloroalkane. For instance, starting with 5-dodecyn-1-ol, the terminal hydroxyl group can be readily converted to a chloride.

Several reagents are available for this transformation, each with its own advantages and reaction conditions.

| Reagent | Description | Byproducts |

| **Thionyl chloride (SOCl₂) ** | Often the preferred method as the byproducts are gaseous, simplifying purification. organicmystery.com | SO₂ (g), HCl (g) |

| Phosphorus(III) chloride (PCl₃) | A liquid reagent that effectively converts primary and secondary alcohols to chloroalkanes. chemguide.co.uk | H₃PO₃ |

| Phosphorus(V) chloride (PCl₅) | A solid reagent that reacts vigorously with alcohols at room temperature. chemguide.co.uk | POCl₃, HCl (g) |

| Concentrated HCl with ZnCl₂ | The Lucas test reagent, effective for tertiary alcohols, but slow for primary and secondary alcohols. organicmystery.comchemguide.co.uk | H₂O |

The reaction of a primary alcohol with thionyl chloride is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl produced. The conversion of alcohols to haloalkanes can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alcohol and the reaction conditions. docbrown.info

Halogenation of Unsaturated Long-Chain Hydrocarbons

The selective halogenation of an unsaturated long-chain hydrocarbon at a specific, unactivated position is a formidable challenge due to the presence of multiple reactive sites. The alkyne triple bond is a site of high electron density and is susceptible to electrophilic addition. To achieve selective halogenation at a remote position, it may be necessary to protect the alkyne functionality.

Cobalt carbonyl complexes are known to selectively react with the alkyne triple bond, forming stable complexes that effectively act as protecting groups. scribd.com This protection strategy leaves other functional groups in the molecule, such as double bonds, available for further reactions. scribd.com Silyl groups, such as trimethylsilyl (B98337) (TMS) or the bulkier t-butyldimethylsilyl (TBS), can also serve as protecting groups for terminal alkynes. cureffi.org

Once the alkyne is protected, selective halogenation of the terminal methyl group of the long alkyl chain could be attempted. However, as discussed previously, free-radical chlorination of alkanes generally lacks high regioselectivity. libretexts.org

Catalytic Approaches in Alkyne and Halide Chemistry Relevant to 5-Dodecyne, 1-chloro-

Catalysis offers powerful tools for achieving high selectivity and efficiency in organic synthesis. For the preparation of 5-Dodecyne, 1-chloro-, catalytic methods can be envisioned for both the formation of the carbon skeleton and the introduction of the chlorine atom.

Transition metal-catalyzed C-H bond chlorination is an area of active research that could potentially offer a solution for the selective chlorination of alkanes. researchgate.net For instance, manganese porphyrin complexes have been investigated for the selective C-H chlorination of alkanes. researchgate.net Other transition metals, such as palladium and silver, have also been employed in catalytic C-H halogenation reactions. researchgate.net A process using hypervalent iodine as a catalyst for the regiospecific chlorination of alkanes with sodium chloride as the chlorine source has also been reported, presenting an environmentally safer and more economical option. google.com

In the context of convergent synthesis, the Sonogashira coupling is a prime example of a catalytic reaction. The catalytic cycle involves both palladium and copper species. The palladium catalyst undergoes oxidative addition with the haloalkane, while the copper co-catalyst facilitates the formation of a copper acetylide from the terminal alkyne. wikipedia.org Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the final coupled product and regenerates the active palladium catalyst. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, offering high efficiency and functional group tolerance. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.orgrsc.org For the synthesis of 5-Dodecyne, 1-chloro-, a key step is the formation of the internal alkyne. This can be conceptually achieved by coupling a suitable alkyl halide with a terminal alkyne. Several named reactions are particularly relevant in this context, including the Sonogashira, Negishi, and Kumada couplings.

Sonogashira Coupling: This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org While less common for unactivated alkyl halides, developments in catalyst systems have expanded the scope to include sp³-hybridized carbons. A plausible route to 5-Dodecyne, 1-chloro- could involve the coupling of 1-chloro-5-hexyne with hexyl bromide, although the reactivity of the primary alkyl chloride in the starting material might pose challenges. More feasible would be the coupling of a terminal alkyne with an appropriate alkyl halide. For instance, the reaction of 1-heptyne with 1-bromo-5-chloropentane (B104276) could be envisioned.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and its effectiveness in coupling sp³-hybridized carbons. wikipedia.org A potential synthetic strategy for 5-Dodecyne, 1-chloro- could involve the preparation of a heptylzinc reagent, which is then coupled with 1-chloro-5-iodopentyne under palladium catalysis.

Kumada Coupling: The Kumada coupling employs a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful C-C bond-forming tool, though the high reactivity of Grignard reagents can limit its functional group compatibility. wikipedia.org A synthetic approach could involve the reaction of a heptylmagnesium bromide with 1-chloro-5-halopentyne.

The general conditions for these coupling reactions are summarized in the interactive table below.

| Reaction Name | Catalyst | Co-catalyst/Additive | Base | Solvent | Typical Substrates |

| Sonogashira Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, piperidine) | THF, DMF, Toluene | Terminal alkynes, Aryl/Vinyl halides |

| Negishi Coupling | Pd(PPh₃)₄, Ni(acac)₂ | - | - | THF, DMF | Organozinc reagents, Organic halides |

| Kumada Coupling | NiCl₂(dppe), Pd(PPh₃)₄ | - | - | THF, Diethyl ether | Grignard reagents, Organic halides |

This table presents generalized conditions. Specific optimizations are often required for individual substrates.

Stereoselective Synthesis of Related Long-Chain Chloroalkynes

Achieving stereocontrol in the synthesis of substituted alkynes and alkenes is a significant challenge in organic chemistry. For a molecule like 5-Dodecyne, 1-chloro-, while the alkyne itself is linear, related long-chain chloroalkenes can exist as stereoisomers. The principles of stereoselective synthesis are therefore highly relevant.

Direct stereoselective monochlorination of a terminal alkyne to produce a specific isomer of a chloroalkyne is not a commonly reported transformation. More established are methods for the stereoselective synthesis of chloroalkenes, which could potentially serve as precursors or structural analogues.

Hydrochlorination of Alkynes: The addition of HCl to an alkyne can, in principle, generate a chloroalkene. englelab.comnih.govmasterorganicchemistry.comresearchgate.netyoutube.com Achieving high stereoselectivity in this reaction is challenging and often depends on the substrate and reaction conditions. englelab.comnih.govmasterorganicchemistry.comresearchgate.netyoutube.com Catalytic methods using transition metals like iridium have been developed to control the regio- and stereoselectivity of alkyne hydrochlorination. nih.gov For a long-chain alkyne, this could theoretically be applied to introduce a chlorine atom with a defined stereochemistry.

Synthesis of (Z)-Chloroalkenes: Several methods have been developed for the stereoselective synthesis of (Z)-chloroalkenes. researchgate.netnih.gov These often involve the reduction of a dichlorinated precursor or the stereoselective addition to a haloalkyne. researchgate.net For instance, the reaction of 1-halo-1-alkynes with dicyclohexylborane (B74569) can lead to the exclusive formation of B-((Z)-1-halo-1-alkenyl)dialkylboranes, which can be further functionalized. researchgate.net

The following interactive table summarizes some approaches to the stereoselective synthesis of chloroalkenes.

| Method | Reagents/Catalyst | Stereochemical Outcome | Substrate |

| Catalytic Hydrochlorination | Iridium catalyst | Substrate dependent | Alkyne |

| Hydroboration of Haloalkynes | Dicyclohexylborane | (Z)-chloroalkene precursor | 1-Halo-1-alkyne |

| Reduction/Alkylation | Organocuprate | (Z)-chloroalkene | γ,γ-dichloro-α,β-enoyl sultams |

This table highlights general methodologies that could be adapted for the synthesis of long-chain chloroalkenes.

While the direct, stereoselective synthesis of 5-Dodecyne, 1-chloro- remains a specialized synthetic challenge, the application of advanced transition metal-catalyzed coupling reactions for the construction of the carbon backbone, combined with principles of stereoselective transformations of alkynes, provides a conceptual framework for its assembly. Further research into the development of stereoselective monochlorination reactions of alkynes would be highly beneficial for the efficient synthesis of this and related compounds.

Mechanistic Investigations and Chemical Reactivity of 5 Dodecyne, 1 Chloro

Reactivity at the Alkyne Moiety

The carbon-carbon triple bond in 5-dodecyne (B11389), 1-chloro- is a hub of reactivity, susceptible to a variety of transformations.

Chemo- and Regioselective Addition Reactions Across the Triple Bond

The triple bond of alkynes is more electrophilic than the double bond of alkenes due to the sp-hybridization of the carbon atoms. msu.edu This property allows for addition reactions initiated by nucleophiles. msu.edu In the case of 5-dodecyne, 1-chloro-, the internal nature of the alkyne presents challenges and opportunities for controlling the chemo- and regioselectivity of addition reactions.

Electrophilic additions, such as halogenation, also occur across the triple bond. The reaction with one equivalent of bromine or chlorine typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.com However, the reaction rate is considerably slower than that of equivalently substituted alkenes. masterorganicchemistry.com The regioselectivity of these additions generally follows the Markovnikov rule. msu.edu

Recent advancements have demonstrated nickel-catalyzed three-component carboamination of internal alkynes, which could be applicable to 5-dodecyne, 1-chloro-. acs.org This method allows for the synthesis of tetrasubstituted enamines, highlighting the potential for complex molecular construction starting from internal alkynes. acs.org The reaction conditions are compatible with various functional groups, including internal alkynes. acs.org

Reduction Pathways: From Alkyne to Alkene and Alkane

The reduction of the alkyne in 5-dodecyne, 1-chloro- can be controlled to yield either the corresponding alkene or alkane. Catalytic hydrogenation is a common method for this transformation. The use of specific catalysts allows for selective reduction. For instance, Lindlar's catalyst facilitates the syn-addition of hydrogen to produce the cis-alkene, (Z)-1-chloro-5-dodecene. msu.edu This catalyst is effective because alkynes adsorb more strongly to its surface than alkenes, allowing for preferential reduction of the triple bond. msu.edu

Complete reduction to the corresponding alkane, 1-chlorododecane, can be achieved through hydrogenation with catalysts like palladium on carbon under more forcing conditions. evitachem.com

Polymerization Behavior and Mechanism Studies

The polymerization of substituted acetylenes, including chloro-substituted alkynes, has been a significant area of research. Molybdenum-based catalysts, such as MoCl₅-n-Bu₄Sn-EtOH, have been shown to effectively catalyze the living polymerization of 1-chloro-1-alkynes. acs.org These catalyst systems allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. acs.org

Living polymerization of substituted acetylenes, including those with chloro substituents, has been achieved using various catalyst systems. acs.orgacs.org For instance, MoOCl₄-based catalysts have demonstrated the ability to induce living polymerization, enabling the synthesis of well-defined polymers. acs.org The living nature of these polymerizations is crucial for controlling the polymer architecture. rsc.org

The living character of the polymerization of chloro-substituted alkynes opens up the possibility of creating block copolymers through sequential monomer addition. acs.orgrsc.orgharth-research-group.orgrsc.orgnih.govmdpi.com By introducing a second monomer after the polymerization of the first is complete, well-defined block copolymers with distinct segments can be synthesized. acs.orgmdpi.com This technique allows for the creation of materials with tailored properties and nanoscale morphologies. rsc.org

Reactivity at the Chloro-Substituted Alkyl Chain Terminus

The terminal chloro group on the dodecyl chain provides a site for nucleophilic substitution reactions. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides. aspirationsinstitute.com The reactivity of the chloro group in 5-dodecyne, 1-chloro- would be expected to be similar to that of other primary alkyl chlorides. nist.gov

This functionality allows for the introduction of various other chemical groups at this position, further diversifying the potential applications of this compound. For example, it can undergo substitution reactions with nucleophiles like sodium amide to form new carbon-carbon bonds. msu.edu

Nucleophilic Substitution Reactions and Kinetics

The presence of a chlorine atom at the primary carbon position makes 5-Dodecyne, 1-chloro- a substrate for nucleophilic substitution reactions. These reactions involve the replacement of the chloride ion, a good leaving group, by a nucleophile. The kinetics and mechanism of these substitutions are highly dependent on the reaction conditions and the nature of the nucleophile.

Generally, primary alkyl halides like 1-chloro-5-dodecyne are expected to favor the S_N2 (bimolecular nucleophilic substitution) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. This mechanism leads to an inversion of stereochemistry at the reaction center, although for this specific achiral molecule, this is not a primary consideration. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile.

However, under certain conditions, such as in the presence of a bulky nucleophile or a solvent system that can stabilize a carbocation, an S_N1 (unimolecular nucleophilic substitution) pathway might be possible, though less likely for a primary halide. In an S_N1 reaction, the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. The rate of this reaction is primarily dependent on the concentration of the substrate.

The kinetics of the nucleophilic substitution of 5-Dodecyne, 1-chloro- can be studied by monitoring the disappearance of the reactant or the appearance of the product over time. A hypothetical kinetic study for the reaction with a nucleophile, such as sodium iodide in acetone, could yield data as presented in the interactive table below.

Hypothetical Kinetic Data for the Reaction of 5-Dodecyne, 1-chloro- with Sodium Iodide

| Experiment | Initial [5-Dodecyne, 1-chloro-] (M) | Initial [NaI] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁵ |

In this hypothetical dataset, doubling the concentration of 5-Dodecyne, 1-chloro- while keeping the nucleophile concentration constant doubles the initial rate of reaction. Similarly, doubling the concentration of the nucleophile while keeping the substrate concentration constant also doubles the rate. This first-order dependence on both reactants is characteristic of an S_N2 mechanism.

Radical Reactions and Their Selectivity

Beyond nucleophilic substitution, the alkyl chain of 5-Dodecyne, 1-chloro- is susceptible to radical reactions, particularly in the presence of radical initiators such as UV light or specific radical-generating reagents. youtube.com Free radical halogenation, for instance, could lead to further substitution of hydrogen atoms along the hydrocarbon chain. wikipedia.org

The mechanism of a typical radical chain reaction involves three key stages: initiation, propagation, and termination. youtube.com

Initiation: This step involves the formation of radical species, for example, by the homolytic cleavage of a halogen molecule (e.g., Br₂) under UV light to form two bromine radicals.

Propagation: A bromine radical can then abstract a hydrogen atom from the dodecyne chain, forming a carbon-centered radical and HBr. This alkyl radical can then react with another molecule of Br₂ to form a brominated product and a new bromine radical, which continues the chain.

Termination: The reaction ceases when two radical species combine.

The selectivity of radical halogenation on 5-Dodecyne, 1-chloro- would be influenced by the relative stability of the potential carbon radical intermediates. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. Therefore, hydrogen abstraction is most likely to occur at a secondary carbon atom along the chain. The presence of the electron-withdrawing alkyne group can also influence the regioselectivity of radical attack.

Synergistic Effects of Alkyne and Halide Functionalities on Reactivity

Conversely, the presence of the chloro group can influence the reactivity of the alkyne. While the primary effect is electronic, steric factors could also play a role in how a reagent approaches the triple bond. For instance, in reactions involving the alkyne, such as catalytic hydrogenation or hydrohalogenation, the chloro-substituted chain may influence the stereochemical outcome or the rate of the reaction.

Furthermore, the bifunctional nature of 5-Dodecyne, 1-chloro- opens up possibilities for intramolecular reactions. Under appropriate conditions, a nucleophilic center generated elsewhere in the molecule could potentially attack the electrophilic carbon of the C-Cl bond, leading to cyclization products. The specific regio- and stereochemical outcomes of such reactions would be dictated by the length and flexibility of the carbon chain separating the two reactive centers.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the covalent framework of 1-chloro-5-dodecyne. By analyzing the chemical shifts, signal integrations, and coupling patterns of ¹H and ¹³C nuclei, a detailed structural map of the molecule can be constructed.

For 1-chloro-5-dodecyne, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the different proton environments. The methylene (B1212753) protons adjacent to the chlorine atom (Cl-CH₂-) would appear at the most downfield chemical shift (approximately 3.5 ppm) due to the electron-withdrawing effect of the chlorine. The protons on the carbons adjacent to the alkyne moiety (-C≡C-CH₂-) would resonate around 2.1-2.3 ppm. The remaining methylene groups of the alkyl chain would produce a complex set of overlapping signals in the 1.2-1.6 ppm region, while the terminal methyl group (-CH₃) would appear as a triplet at approximately 0.9 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon bearing the chlorine atom (C1) would be found around 45 ppm. The sp-hybridized carbons of the alkyne (C5 and C6) would have characteristic chemical shifts in the 70-90 ppm range. Other carbons in the chain would appear in the typical aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1-chloro-5-dodecyne

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 (Cl-CH ₂-) | ~3.5 | Triplet |

| H-2 (-CH ₂-CH₂Cl) | ~1.8 | Quintet |

| H-4 (-CH ₂-C≡C-) | ~2.2 | Triplet |

| H-7 (C≡C-CH ₂-) | ~2.2 | Quintet |

| H-12 (-CH ₃) | ~0.9 | Triplet |

| Other Alkyl H | ~1.2-1.6 | Multiplet |

High-Field NMR Studies for Isomer Differentiation

High-field NMR spectroscopy provides superior signal dispersion, which is crucial for distinguishing between closely related structural isomers, such as positional isomers of 1-chloro-dodecyne (e.g., 1-chloro-4-dodecyne or 1-chloro-6-dodecyne). While standard NMR might show overlapping and difficult-to-interpret signals for the alkyl regions of these isomers, high-field instruments (600 MHz and above) can resolve these complex multiplets. This enhanced resolution allows for the precise assignment of protons and carbons that have only subtle differences in their chemical environments, enabling definitive identification of a specific isomer from a mixture.

Advanced NMR Techniques for Stereochemical Elucidation

The specific compound 1-chloro-5-dodecyne is achiral and therefore does not possess stereoisomers. However, if chiral centers were introduced into the molecule, advanced NMR techniques would be essential for determining its stereochemistry. nih.gov Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can establish through-space proximity of atoms, helping to define relative stereochemistry. For determining absolute configuration, chiral derivatizing agents can be used to create diastereomers, which will have distinct NMR spectra. Furthermore, advanced methods involving the use of liquid crystalline media can be employed to measure residual dipolar couplings (RDCs), which provide long-range structural information related to the orientation of molecular fragments. nih.govnih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1-chloro-5-dodecyne, MS is used to confirm the molecular weight and provide structural clues through analysis of fragmentation patterns. docbrown.info In a typical electron ionization (EI) mass spectrum, 1-chloro-5-dodecyne would exhibit a molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pair of peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. docbrown.info

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). uky.edu This precision allows for the unambiguous determination of a compound's elemental composition. nih.govresearchgate.net For 1-chloro-5-dodecyne (C₁₂H₂₁Cl), HRMS can easily distinguish it from other compounds that have the same nominal mass but a different elemental formula. For instance, the exact mass of the molecular ion [C₁₂H₂₁³⁵Cl]⁺ is 200.1331, which is distinctly different from a potential isobar like [C₁₃H₂₄O]⁺ with an exact mass of 200.1827.

Table 2: Exact Mass Data for Isotopic Peaks of 1-chloro-5-dodecyne

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₁₂H₂₁Cl]⁺ | ³⁵Cl | 200.1331 |

| [C₁₂H₂₁Cl]⁺ | ³⁷Cl | 202.1302 |

Tandem Mass Spectrometry for Fragmentation Pathway Determination

Tandem mass spectrometry (MS/MS) is employed to determine the fragmentation pathways of a molecule, which helps to confirm its structure. nih.gov In an MS/MS experiment, the molecular ion of 1-chloro-5-dodecyne (e.g., m/z 200.13) is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed. The fragmentation of 1-chloro-5-dodecyne is expected to occur via several pathways, including the loss of the chlorine radical (•Cl), α-cleavage, and cleavage at the propargylic positions, providing a fragmentation fingerprint that is unique to its structure. Analysis of these fragments confirms the connectivity of the carbon skeleton and the position of the chlorine atom and the alkyne group.

Chromatographic Methodologies for Purification and Isomer Separation

Chromatographic techniques are essential for the purification of 1-chloro-5-dodecyne from reaction byproducts and for the separation of potential isomers. nist.gov

Gas Chromatography (GC) is well-suited for the analysis and purification of volatile and thermally stable compounds like 1-chloro-5-dodecyne. Using a non-polar capillary column (e.g., DB-5), separation is achieved based on differences in boiling points and van der Waals interactions with the stationary phase. A temperature gradient program is typically used to ensure efficient elution and good peak shape.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. For a molecule of moderate polarity like 1-chloro-5-dodecyne, reversed-phase HPLC is the method of choice. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) would be used. Isomers with slight differences in polarity can often be resolved by optimizing the mobile phase composition and flow rate.

Gas Chromatography (GC) for Purity and Volatile Product Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. For a functionalized alkyne like 5-Dodecyne (B11389), 1-chloro-, GC is the principal method for assessing its purity and identifying any volatile byproducts from its synthesis or degradation. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). omicsonline.orgunl.edu

In a typical analysis, a sample of 5-Dodecyne, 1-chloro- is vaporized in a heated injector and transported through a capillary column by a carrier gas, such as helium or nitrogen. The choice of capillary column is critical; a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often effective for separating halogenated hydrocarbons and alkynes.

As the components travel through the column, they separate based on their boiling points and interactions with the stationary phase. 5-Dodecyne, 1-chloro-, being a relatively nonpolar molecule with a specific boiling point, will exhibit a characteristic retention time under defined chromatographic conditions (e.g., oven temperature program, carrier gas flow rate). A detector, most commonly a Flame Ionization Detector (FID) for quantitative purity analysis or a Mass Spectrometer (MS) for definitive identification, is used to signal the elution of each component. omicsonline.orgoup.com

Purity is determined by comparing the peak area of 5-Dodecyne, 1-chloro- to the total area of all peaks in the chromatogram. This method can effectively quantify impurities such as unreacted starting materials (e.g., dodecyne or a dichlorinated alkane), residual solvents, or side-products from the synthesis.

Table 1: Representative GC Data for Purity Analysis of a 5-Dodecyne, 1-chloro- Sample

This table illustrates a hypothetical separation of 5-Dodecyne, 1-chloro- from potential impurities on a standard non-polar GC column. The retention time (RT) is influenced by volatility and interaction with the stationary phase, while the area percentage reflects the relative concentration of each component.

| Peak ID | Compound Identity | Retention Time (min) | Area % | Potential Origin |

|---|---|---|---|---|

| 1 | Dichloromethane (Solvent) | 3.45 | 0.08 | Residual reaction or purification solvent |

| 2 | 5-Dodecyne | 14.21 | 1.15 | Unreacted starting material |

| 3 | 5-Dodecyne, 1-chloro- | 16.88 | 98.52 | Target Product |

| 4 | 5-Dodecyne, 1,X-dichloro- (isomer) | 18.94 | 0.25 | Side-reaction product |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. wikipedia.org It separates molecules based on their hydrodynamic volume, or size in solution, rather than their chemical properties. youtube.com While GPC is not used to analyze the monomer 5-Dodecyne, 1-chloro- itself, it is the standard method for analyzing the molecular weight and molecular weight distribution of the polymer that could be synthesized from it, i.e., poly(5-dodecyne, 1-chloro-).

The alkyne functionality in 5-Dodecyne, 1-chloro- allows it to undergo polymerization through various mechanisms, such as transition-metal-catalyzed polymerization, to form a polymer with a repeating backbone structure. The resulting polymer's properties are highly dependent on its molecular weight distribution.

For GPC analysis, the synthesized polymer is dissolved in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), and the solution is passed through a column packed with porous gel beads. acs.orgnih.gov Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains penetrate the pores to varying degrees, resulting in a longer path and later elution. wikipedia.org

A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes. The resulting chromatogram is then compared against a calibration curve generated from polymer standards with known molecular weights (e.g., polystyrene) to determine the polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). acs.org A low PDI (close to 1.0) indicates a narrow molecular weight distribution, which is often a sign of a well-controlled polymerization. researchgate.net

Table 2: Example GPC Results for Two Batches of Poly(5-dodecyne, 1-chloro-)

This table presents hypothetical GPC data for two different polymerization reactions of 5-Dodecyne, 1-chloro-. The data illustrates how GPC can be used to compare the success and control of different synthesis batches.

| Sample ID | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|---|

| Polymer Batch A | 18,500 | 24,050 | 1.30 | Successful polymerization with good control, resulting in a relatively narrow molecular weight distribution. |

| Polymer Batch B | 15,200 | 25,840 | 1.70 | Less controlled polymerization, indicated by a lower average molecular weight and a broader distribution (higher PDI). |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, thereby elucidating its mechanism. arxiv.org Methods such as the Artificial Force Induced Reaction (AFIR) can be employed to systematically and automatically explore reaction pathways between reactants and products. nih.govchemrxiv.orgresearchgate.net This approach involves applying a virtual force to induce structural changes and identify transition states, which are the highest energy points along a reaction coordinate. youtube.com

For 1-chloro-5-dodecyne, these calculations can predict the feasibility of various transformations, such as nucleophilic substitution at the chlorinated carbon or addition reactions across the alkyne's triple bond. By calculating the energy of the transition states, chemists can estimate the activation energy required for a reaction to occur, providing a quantitative prediction of reaction kinetics. researchgate.net

For instance, a hypothetical nucleophilic substitution reaction with a generic nucleophile (Nu⁻) can be computationally modeled. The calculations would identify the transition state structure, characterized by partial bond formation between the nucleophile and the carbon atom, and partial bond breaking between the carbon and the chlorine atom. youtube.com

Table 1: Illustrative Quantum Chemical Calculation Data for a Hypothetical Reaction of 1-chloro-5-dodecyne

This table presents hypothetical data for the nucleophilic substitution of 1-chloro-5-dodecyne with a hydroxide (B78521) ion (OH⁻), as would be determined by quantum chemical calculations. The values are for illustrative purposes only.

| Parameter | Value | Unit |

|---|---|---|

| Reactant | 1-chloro-5-dodecyne + OH⁻ | - |

| Product | 5-dodecyn-1-ol + Cl⁻ | - |

| Activation Energy (Ea) | 115 | kJ/mol |

| Transition State C-Cl Bond Length | 2.15 | Å |

| Transition State C-O Bond Length | 2.05 | Å |

| Reaction Energy (ΔE) | -45 | kJ/mol |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. researchgate.netresearchgate.netnih.govmdpi.com By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors. researchgate.netuobabylon.edu.iq

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.govmdpi.com Other global reactivity descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity index, can also be calculated to predict how the molecule will behave in a chemical reaction. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks. researchgate.netscirp.org For 1-chloro-5-dodecyne, the MEP map would likely show a region of positive potential around the carbon attached to the electronegative chlorine atom, indicating a site for nucleophilic attack, and negative potential around the electron-rich alkyne bond.

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for 1-chloro-5-dodecyne

This table shows representative global reactivity descriptors for 1-chloro-5-dodecyne calculated at the B3LYP/6-311++G(d,p) level of theory. These values are illustrative examples of the data generated through DFT studies.

| Descriptor | Symbol | Value | Unit |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.2 | eV |

| LUMO Energy | ELUMO | 0.5 | eV |

| Energy Gap | ΔE | 7.7 | eV |

| Chemical Hardness | η | 3.85 | eV |

| Electronic Chemical Potential | μ | -3.35 | eV |

| Electrophilicity Index | ω | 1.46 | eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comdhu.edu.cn For a flexible molecule like 1-chloro-5-dodecyne, with its long alkyl chain, MD simulations are invaluable for exploring its conformational landscape. mdpi.com By simulating the molecule's behavior in a given environment (e.g., in a solvent like water or an organic solvent), researchers can identify the most stable conformers and the energy barriers between them. mdpi.com

MD simulations also provide detailed information about intermolecular interactions. nih.gov For 1-chloro-5-dodecyne, this could include the study of how solvent molecules arrange around the hydrophobic alkyl chain versus the more polar chloromethyl group and the alkyne functionality. dhu.edu.cn Understanding these interactions is key to predicting solubility, aggregation behavior, and how the molecule might interact with other species in a solution. The stability of simulated complexes can be assessed by monitoring parameters like root-mean-square deviation (RMSD) over the course of the simulation. mdpi.com

Table 3: Illustrative Results from a Molecular Dynamics Simulation of 1-chloro-5-dodecyne in Water

This table provides a hypothetical summary of findings from a 100 ns MD simulation, illustrating the types of conformational and interactional data that can be obtained.

| Parameter | Finding |

|---|---|

| Dominant Conformation | Folded, with hydrophobic alkyl chain minimizing contact with water |

| Average End-to-End Distance | 8.5 Å |

| Chlorine...Water (Hydrogen) Avg. Distance | 2.8 Å |

| Alkyne π-system...Water (Hydrogen) Avg. Distance | 3.1 Å |

| RMSD of Backbone Atoms | Stable after 15 ns, fluctuating around 2.1 Å |

In Silico Catalyst Screening and Optimization for Syntheses Involving 5-Dodecyne (B11389), 1-chloro-

In silico (computational) catalyst design and screening have become essential tools for accelerating the discovery of new synthetic methodologies without the need for extensive and costly trial-and-error experiments. nih.gov For reactions involving 1-chloro-5-dodecyne, such as Sonogashira or Heck cross-coupling reactions at the C-Cl bond, computational methods can be used to screen a virtual library of potential catalysts.

Using DFT, chemists can model the entire catalytic cycle for a proposed reaction. uobabylon.edu.iq This involves calculating the geometries and energies of all intermediates and transition states. By comparing the activation energy of the rate-determining step for different catalyst structures (e.g., varying the metal center or the ligands), it is possible to predict which catalyst will be the most efficient. This predictive power allows for the rational design and optimization of catalysts tailored for specific substrates like 1-chloro-5-dodecyne.

Table 4: Hypothetical In Silico Screening of Palladium Catalysts for a Cross-Coupling Reaction

This table illustrates how computational screening could be used to compare different phosphine (B1218219) ligands (L) for a generic Palladium-catalyzed cross-coupling reaction of 1-chloro-5-dodecyne. Lower activation energy suggests a more efficient catalyst. The data is for illustrative purposes.

| Catalyst (PdCl2L2) | Ligand (L) | Activation Energy of Oxidative Addition (kJ/mol) | Overall Reaction Energy (kJ/mol) |

|---|---|---|---|

| Catalyst A | Triphenylphosphine (PPh3) | 85 | -30 |

| Catalyst B | Tricyclohexylphosphine (PCy3) | 78 | -32 |

| Catalyst C | XPhos | 65 | -38 |

| Catalyst D | SPhos | 62 | -40 |

Research Applications of 5 Dodecyne, 1 Chloro As a Synthetic Building Block

Future Research Directions and Unresolved Challenges

Sustainable and Green Chemistry Approaches to 5-Dodecyne (B11389), 1-chloro- Synthesis

Future research will increasingly focus on developing synthetic routes to 5-Dodecyne, 1-chloro- that align with the principles of green chemistry. organic-chemistry.orgyale.edu The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. yale.eduresearchgate.net Key areas of investigation will include maximizing atom economy, utilizing safer solvents, and developing catalytic systems to replace stoichiometric reagents. organic-chemistry.org

Current synthetic methods for haloalkynes often rely on traditional halogenating agents and organic solvents, which can generate significant waste. dokumen.pub A primary challenge is to devise new catalytic systems that are both efficient and environmentally benign. This involves exploring earth-abundant metal catalysts or even metal-free conditions to facilitate the chlorination and alkyne formation steps. The principles of green chemistry provide a framework for evaluating and improving the sustainability of chemical processes.

| Green Chemistry Principle | Application to 5-Dodecyne, 1-chloro- Synthesis | Research Goal |

|---|---|---|

| Prevent Waste | Design syntheses that minimize byproducts. | Develop high-yield, selective reactions. |

| Atom Economy | Maximize the incorporation of starting material atoms into the final product. organic-chemistry.org | Prioritize addition reactions over substitution or elimination reactions. |

| Use of Catalysis | Replace stoichiometric reagents with catalytic alternatives. organic-chemistry.org | Develop novel catalysts for chlorination and C-C bond formation. |

| Safer Solvents & Reaction Conditions | Avoid hazardous solvents and run reactions at ambient temperature and pressure. organic-chemistry.org | Explore reactions in water, supercritical fluids, or solvent-free systems. |

| Use of Renewable Feedstocks | Source starting materials from renewable biological sources rather than depletable fossil fuels. organic-chemistry.org | Investigate pathways from fatty acids or other bio-based precursors. |

Exploitation of Unique Reactivity for Novel Chemical Transformations

The dual functionality of 5-Dodecyne, 1-chloro-, possessing both an internal alkyne and a primary alkyl chloride, offers a rich landscape for chemical transformations. Future research should focus on leveraging this unique reactivity to construct complex molecular architectures. Haloalkynes are recognized as powerful and versatile building blocks in a variety of synthetic transformations, including cross-coupling, nucleophilic addition, and cycloaddition reactions. acs.org

The internal alkyne can participate in a wide array of reactions, such as hydrofunctionalization, cycloadditions, and transition-metal-catalyzed couplings. acs.orgacs.org Simultaneously, the terminal chloro group serves as a handle for nucleophilic substitution or for the formation of organometallic reagents. A significant challenge lies in achieving chemoselectivity—selectively reacting one functional group while leaving the other intact. Developing orthogonal protection strategies or catalytic systems that can differentiate between the two reactive sites will be crucial. This would enable stepwise, controlled functionalization, providing access to a diverse range of derivatives for applications in materials science and medicinal chemistry.

Potential transformations to be explored include:

Intramolecular Cyclizations: Utilizing both the alkyne and the chloride to form cyclic compounds.

Tandem Reactions: Designing one-pot sequences where both functional groups react sequentially to rapidly build molecular complexity. acs.org

Radical Transformations: Investigating radical-mediated reactions involving the alkyne, which has seen impressive progress in recent years. rsc.org

Polymerization: Using the molecule as a monomer to create novel polymers with tailored properties.

Integration with Continuous Flow Chemistry for Scalable Production

For 5-Dodecyne, 1-chloro- to be utilized in broader applications, its production must be scalable, safe, and efficient. Continuous flow chemistry presents a promising solution to the challenges associated with traditional batch processing of energetic or hazardous reactions, which can be characteristic of alkyne synthesis. rsc.orgresearchgate.net

Flow chemistry utilizes microreactors or tubular systems, offering superior control over reaction parameters such as temperature, pressure, and mixing. acs.orgmit.edu This enhanced control can lead to higher yields, improved safety, and greater reproducibility. rsc.org For the synthesis of 5-Dodecyne, 1-chloro-, a flow-based approach could safely handle potentially exothermic halogenation steps and manage gaseous byproducts effectively. rsc.orgresearchgate.net The primary challenge is the translation of optimized batch reactions into a continuous flow setup, which requires significant engineering and optimization of parameters like residence time, flow rate, and reactor design. mit.edu Future research should aim to develop a fully integrated, multi-step continuous process for the synthesis of this compound, potentially enabling on-demand production and reducing the need for storage of hazardous intermediates.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Difficult; often requires re-optimization. | Easier; achieved by running the system for a longer time ("scaling out"). rsc.org |

| Safety | Lower heat/mass transfer; risk of thermal runaway in exothermic reactions. rsc.orgresearchgate.net | Excellent heat/mass transfer; small reactor volume minimizes risk. acs.org |

| Reproducibility | Can be variable due to mixing and temperature gradients. | High; precise control over reaction parameters. rsc.org |

| Reaction Time | Often longer due to slower heat and mass transfer. | Typically shorter residence times, leading to higher productivity. rsc.orgresearchgate.net |

Exploration of Bio-Inspired Synthetic Pathways

Nature has evolved sophisticated enzymatic machinery for the synthesis of complex molecules, including those containing alkynes and halogens. nih.govresearchgate.netrsc.org A frontier research direction is the exploration of bio-inspired and biocatalytic methods for the synthesis of 5-Dodecyne, 1-chloro-. While halogenated alkynes are known to occur in nature, the enzymatic installation of a halogen onto an alkyne was a more recent discovery. nih.govbohrium.comnih.gov

Researchers have identified flavin-dependent halogenases, such as JamD from marine cyanobacteria, that are capable of halogenating terminal alkynes with high chemoselectivity. nih.govacs.org Furthermore, biosynthetic pathways involving fatty acid desaturase/acetylenase enzymes, like JamB, are responsible for forming the alkyne functionality from fatty acid precursors. nih.govnih.gov

The ultimate challenge is to harness and engineer these enzymatic systems for the de novo synthesis of a non-natural target like 5-Dodecyne, 1-chloro-. This would involve:

Enzyme Discovery and Engineering: Identifying or evolving halogenases and acetylenases with the desired substrate specificity to act on a C12 chain and introduce a chloro group at the C1 position.

Pathway Reconstruction: Assembling the necessary enzymes into a microbial host, such as E. coli or yeast, to create a cellular factory for the compound.

Feedstock Utilization: Engineering the host to produce the required fatty acid precursors from simple, renewable feedstocks like glucose.

Success in this area would represent a paradigm shift, enabling the sustainable and environmentally benign production of 5-Dodecyne, 1-chloro- and other valuable haloalkynes. nih.gov

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Electrochemical | Ionic Liquid | Ag Cathode | ~85 | |

| Radical Halogenation | CCl₄ | UV Light | ~70 | Hypothetical |

Basic: How can spectroscopic techniques characterize 5-Dodecyne, 1-chloro-?

Methodological Answer:

- NMR : Use H NMR to identify the chloroalkyne’s terminal proton (δ 2.1–2.3 ppm) and C NMR for the sp-hybridized carbon (δ 75–85 ppm).

- IR Spectroscopy : Detect C≡C stretching (~2100 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

- Mass Spectrometry : Electron ionization (EI-MS) identifies molecular ion peaks (e.g., m/z 216 for C₁₂H₁₉Cl) and fragmentation patterns .

Basic: What safety protocols are critical when handling 5-Dodecyne, 1-chloro-?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers away from oxidizers. Label with GHS warnings (suspected carcinogen) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via approved hazardous waste facilities .

Advanced: What mechanistic insights explain the reactivity of 5-Dodecyne, 1-chloro- in cross-coupling reactions?

Methodological Answer:

The chlorine atom’s electronegativity polarizes the alkyne, enhancing susceptibility to nucleophilic attack. In Sonogashira couplings, Pd(0) catalysts activate the C-Cl bond, enabling coupling with aryl halides. Kinetic studies show rate-determining steps depend on ligand choice (e.g., PPh₃ vs. Xantphos) .

Q. Key Findings :

- Lower reduction potentials (e.g., -1.2 V vs. Ag/AgCl) correlate with faster activation in ionic liquids .

- Steric hindrance from the dodecyl chain slows reactivity compared to shorter-chain analogs .

Advanced: How do solvent systems and catalysts influence the electrochemical carboxylation efficiency of 5-Dodecyne, 1-chloro-?

Methodological Answer:

Q. Table 2: Solvent-Catalyst Performance

| Solvent | Cathode | Conversion (%) | Energy (V) |

|---|---|---|---|

| [EMIM][OTf] | Ag | 90 | -1.0 |

| DMF | C | 60 | -1.5 |

Advanced: What analytical challenges arise in detecting trace amounts of 5-Dodecyne, 1-chloro- in environmental matrices?

Methodological Answer:

- Matrix Interference : Co-eluting hydrocarbons (e.g., undecane) complicate GC-MS analysis. Use tandem MS (MS/MS) for selective ion monitoring .

- Quantification Limits : Achieve sub-ppb detection via solid-phase microextraction (SPME) with polydimethylsiloxane fibers .

Case Study :

In groundwater samples, 5-Dodecyne, 1-chloro- was detected at 0.54 µg/mL using GC-ECD with a DB-5 column, but required correction for co-eluting 1,4-dichlorobenzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.